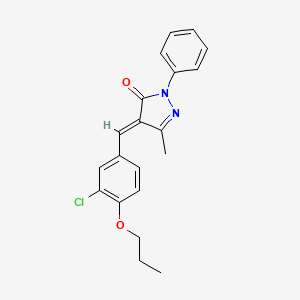![molecular formula C16H21FN4O2 B5351992 N-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-morpholinyl)ethanamine](/img/structure/B5351992.png)
N-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-morpholinyl)ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-morpholinyl)ethanamine, also known as F13714, is a novel compound that has been synthesized for scientific research purposes. This compound has shown promising results in various studies, and its mechanism of action and physiological effects have been extensively studied.
作用機序
The exact mechanism of action of N-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-morpholinyl)ethanamine is not fully understood, but it is believed to act as a selective agonist of the 5-HT1A receptor. This receptor is involved in the regulation of mood, anxiety, and stress, and its activation has been shown to have anxiolytic and antidepressant effects. This compound also has affinity for the α2-adrenoceptor, which is involved in the regulation of pain and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to increase the release of serotonin and norepinephrine in the prefrontal cortex and hippocampus, which are regions of the brain involved in mood and cognition. It has also been shown to decrease the release of dopamine in the nucleus accumbens, which is involved in reward and addiction. This compound has been shown to have anxiolytic and antidepressant effects in animal models, and to reduce drug-seeking behavior in rats. Additionally, this compound has been shown to have anti-inflammatory and analgesic effects.
実験室実験の利点と制限
One advantage of using N-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-morpholinyl)ethanamine in lab experiments is that it has been extensively studied and its mechanism of action and physiological effects are well understood. Additionally, this compound has shown promising results in various studies, making it a promising candidate for further research. One limitation of using this compound in lab experiments is that it has a low overall yield, which can make it difficult to obtain large quantities for studies.
将来の方向性
There are several future directions for research on N-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-morpholinyl)ethanamine. One area of research could be to further investigate its potential use in treating various neurological and psychiatric disorders, such as anxiety, depression, and addiction. Additionally, further research could be done to better understand its mechanism of action and to develop more efficient synthesis methods. Finally, research could be done to investigate the potential use of this compound in combination with other drugs for the treatment of various disorders.
合成法
The synthesis of N-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-morpholinyl)ethanamine involves several steps, including the reaction of 2-fluorobenzyl bromide with 1,2,4-oxadiazole-5-carbaldehyde to form 3-(2-fluorobenzyl)-1,2,4-oxadiazole-5-carbaldehyde. This intermediate is then reacted with morpholine and sodium triacetoxyborohydride to form this compound. The overall yield of the synthesis is 35%.
科学的研究の応用
N-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-morpholinyl)ethanamine has been studied extensively for its potential use in treating various neurological and psychiatric disorders. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. This compound has also been studied for its potential use in treating drug addiction, as it has been shown to reduce drug-seeking behavior in rats. Additionally, this compound has been studied for its potential use in treating pain and inflammation.
特性
IUPAC Name |
N-[[3-[(2-fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl]methyl]-2-morpholin-4-ylethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN4O2/c17-14-4-2-1-3-13(14)11-15-19-16(23-20-15)12-18-5-6-21-7-9-22-10-8-21/h1-4,18H,5-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZNXPQQAWSDDSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNCC2=NC(=NO2)CC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1'-[2-(ethylamino)-2-oxoethyl]-N-(pyridin-2-ylmethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5351912.png)
![1,3,7-trimethyl-8-[(3-phenyl-2-propen-1-yl)oxy]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5351926.png)
![ethyl 5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2-(3-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5351933.png)
![3-[5-(4-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-phenylethyl)propanamide](/img/structure/B5351946.png)
![3-[4-(1,3-benzodioxol-5-yl)-2-oxo-3-buten-1-yl]-5-bromo-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B5351961.png)

![4-[(2-ethylhexyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5351970.png)
![2-[4-(trifluoromethyl)benzylidene]quinuclidin-3-ol](/img/structure/B5351974.png)
![5-(morpholin-4-ylmethyl)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)-3-furamide](/img/structure/B5351975.png)
![(2-ethoxy-4-{[1-(4-nitrophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B5351982.png)
![N-[2-(4-ethyl-1-piperazinyl)-1-methyl-2-oxoethyl]-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B5351990.png)

![6-(5-chloro-2-methoxyphenyl)-N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]nicotinamide](/img/structure/B5352000.png)
![3-(3-chlorophenyl)-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5352005.png)